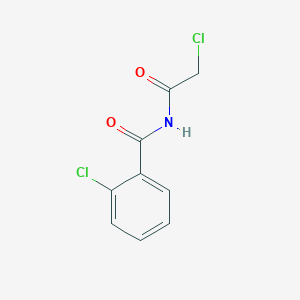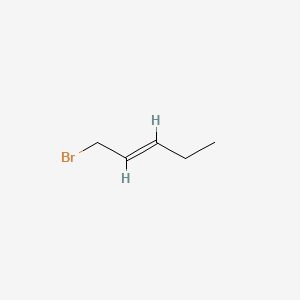
(E)-5-Methyl-2-styrylbenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-Methyl-2-styrylbenzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by a methyl group at the 5-position and a styryl group at the 2-position, with the double bond in the E-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Methyl-2-styrylbenzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring. The E-configuration of the styryl group is achieved through careful control of reaction conditions, such as temperature and solvent choice.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-5-Methyl-2-styrylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzoxazole-quinones.
Reduction: Formation of (E)-5-Methyl-2-ethylbenzoxazole.
Substitution: Formation of various substituted benzoxazoles depending on the reagents used.
Applications De Recherche Scientifique
(E)-5-Methyl-2-styrylbenzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of (E)-5-Methyl-2-styrylbenzoxazole varies depending on its application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can affect molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In optoelectronic applications, the compound’s electronic structure and photophysical properties are crucial for its function.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound without the methyl and styryl groups.
2-Styrylbenzoxazole: Lacks the methyl group at the 5-position.
5-Methylbenzoxazole: Lacks the styryl group at the 2-position.
Uniqueness: (E)-5-Methyl-2-styrylbenzoxazole is unique due to the presence of both the methyl and styryl groups, which confer distinct chemical and physical properties. The E-configuration of the styryl group also influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
73916-05-9 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-methyl-2-(2-phenylethenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-15-14(11-12)17-16(18-15)10-8-13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
PUHLHLQBIFRKRD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=CC=C3 |
SMILES isomérique |
CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429285.png)




![N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine](/img/structure/B3429300.png)





